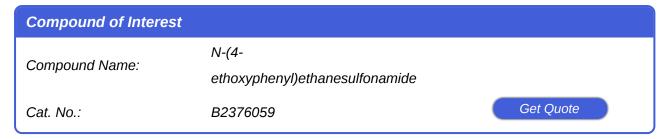


An In-depth Technical Guide to the Synthesis of N-(4-ethoxyphenyl)ethanesulfonamide

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For Researchers, Scientists, and Drug Development Professionals

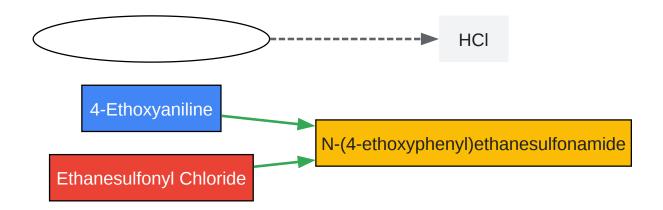
This technical guide provides a comprehensive overview of the synthesis of **N-(4-ethoxyphenyl)ethanesulfonamide**, a molecule of interest in medicinal chemistry and drug development. This document details the core synthesis pathway, experimental protocols, and key characterization data.

Core Synthesis Pathway

The primary synthetic route to **N-(4-ethoxyphenyl)ethanesulfonamide** involves the nucleophilic substitution reaction between 4-ethoxyaniline (also known as p-phenetidine) and ethanesulfonyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct formed during the reaction. The solvent of choice is often an aprotic solvent like dichloromethane, chloroform, or tetrahydrofuran.

The overall reaction can be summarized as follows:					
	_				
eaction Scheme:					





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Caption: Synthesis of N-(4-ethoxyphenyl)ethanesulfonamide.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of **N-(4-ethoxyphenyl)ethanesulfonamide**, adapted from general procedures for the synthesis of N-arylsulfonamides.

Materials:

- 4-Ethoxyaniline (p-phenetidine)
- Ethanesulfonyl chloride
- Pyridine (anhydrous)
- Dichloromethane (DCM, anhydrous)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution (NaHCO₃)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Ethanol



Procedure:

- Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a
 dropping funnel under a nitrogen atmosphere, dissolve 4-ethoxyaniline (1.0 eq.) in
 anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
- Addition of Base and Reagent: Add anhydrous pyridine (1.2 eq.) to the solution. Slowly add a
 solution of ethanesulfonyl chloride (1.1 eq.) in anhydrous dichloromethane dropwise via the
 dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thinlayer chromatography (TLC).
- Work-up: Upon completion of the reaction, dilute the mixture with dichloromethane. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.

Data Presentation

The following tables summarize the key quantitative data for the reactants and the final product.

Table 1: Physicochemical Properties of Reactants



Compound	Formula	Molecular Weight (g/mol)	Appearance	Melting Point (°C)	Boiling Point (°C)
4- Ethoxyaniline	C8H11NO	137.18	Colorless to yellowish liquid	2-4	253-255
Ethanesulfon yl chloride	C2H5ClO2S	128.58	Colorless to light yellow liquid	-	177

Table 2: Characterization Data for N-(4-ethoxyphenyl)ethanesulfonamide

Property	Value
Chemical Formula	C10H15NO3S
Molecular Weight	229.30 g/mol
Appearance	White to off-white solid
Melting Point	Data not readily available in cited sources
Purity	≥98% (Commercially available specifications)[1]
Yield	Dependent on specific reaction conditions and purification method

Table 3: Spectroscopic Data for N-(4-ethoxyphenyl)ethanesulfonamide



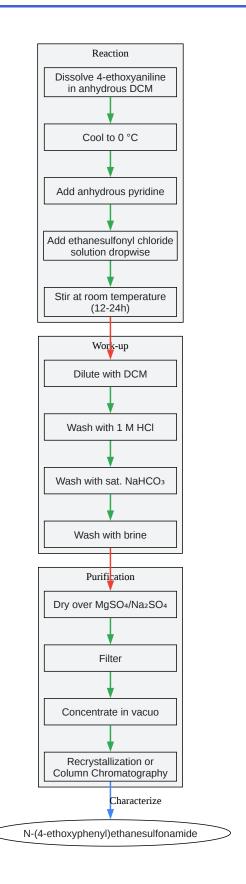
Spectroscopic Technique	Data
¹ H NMR	Specific spectral data not available in cited sources. Expected signals would include those for the ethyl group protons (triplet and quartet), aromatic protons, and the ethanesulfonyl group protons.
¹³ C NMR	Specific spectral data not available in cited sources.
Infrared (IR)	Specific spectral data not available in cited sources. Expected characteristic peaks would include N-H stretching, S=O stretching (asymmetric and symmetric), and C-O-C stretching.
Mass Spectrometry (MS)	Specific spectral data not available in cited sources. The molecular ion peak (M+) would be expected at m/z = 229.3.

Note: While the synthesis pathway is well-established based on general chemical principles, specific experimental and spectroscopic data for **N-(4-ethoxyphenyl)ethanesulfonamide** is not extensively detailed in the readily available scientific literature. The provided protocol is a representative method, and optimization may be required to achieve high yields and purity. Spectroscopic data should be obtained on the synthesized material for full characterization.

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.





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Caption: Experimental workflow for the synthesis of **N-(4-ethoxyphenyl)ethanesulfonamide**.



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References

- 1. CAS 57616-19-0 | N-(4-Ethoxyphenyl)ethanesulfonamide Synblock [synblock.com]
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